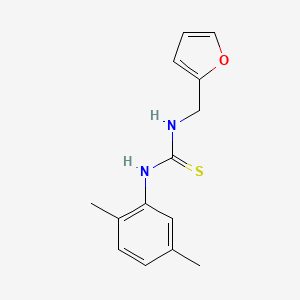

1-(2,5-Dimethylphenyl)-3-(furan-2-ylmethyl)thiourea

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2,5-dimethylphenyl)-3-(furan-2-ylmethyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2OS/c1-10-5-6-11(2)13(8-10)16-14(18)15-9-12-4-3-7-17-12/h3-8H,9H2,1-2H3,(H2,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYITZPDQOOWNJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=S)NCC2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dimethylphenyl)-3-(furan-2-ylmethyl)thiourea typically involves the reaction of 2,5-dimethylphenyl isothiocyanate with furan-2-ylmethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified using recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize impurities. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The thiourea group in 1-(2,5-Dimethylphenyl)-3-(furan-2-ylmethyl)thiourea can react with electrophiles, facilitating nucleophilic addition reactions. These reactions are crucial for forming new compounds with potential biological activities.

Deprotonation Reactions

Deprotonation reactions involve the removal of a proton from the thiourea group, which can lead to the formation of reactive intermediates. These intermediates are important in various organic synthesis pathways.

Thiourea Formation and Cyclization

Thiourea derivatives can undergo cyclization reactions under specific conditions, such as visible light irradiation, leading to the formation of heterocyclic compounds. This process often involves the formation of thiourea intermediates that can cyclize to form more complex structures .

Reaction Conditions and Catalysts

The synthesis and chemical reactions involving thiourea derivatives often require careful control of reaction conditions, such as temperature, pH, and the presence of catalysts. Solvents like ethanol or dichloromethane are commonly used, and bases such as potassium carbonate can enhance reaction yields .

Characterization Techniques

The characterization of synthesized compounds is typically performed using advanced spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Useful for determining the molecular structure and purity.

-

Mass Spectrometry (MS) : Provides information on the molecular weight and fragmentation patterns.

-

Infrared Spectroscopy (IR) : Helps identify functional groups present in the molecule.

Table 1: Common Thiourea Reactions and Conditions

| Reaction Type | Conditions | Yield |

|---|---|---|

| Nucleophilic Addition | Room temperature, basic conditions | High |

| Deprotonation | Controlled pH, temperature | Variable |

| Cyclization | Visible light, specific catalysts | Medium to High |

Table 2: Characterization Techniques for Thiourea Derivatives

| Technique | Purpose |

|---|---|

| NMR Spectroscopy | Structural determination and purity assessment |

| Mass Spectrometry | Molecular weight and fragmentation analysis |

| IR Spectroscopy | Functional group identification |

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic properties. Research indicates that thiourea derivatives can exhibit a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that thioureas can inhibit the growth of various bacterial strains. For instance, derivatives of thioureas have been tested against pathogens such as Escherichia coli and Staphylococcus aureus, demonstrating significant antimicrobial efficacy.

- Anticancer Properties : Preliminary studies suggest that 1-(2,5-Dimethylphenyl)-3-(furan-2-ylmethyl)thiourea may possess cytotoxic effects against human cancer cell lines. For example, it has been evaluated for its activity against lung and skin cancer cells, showing promising results in inhibiting cell proliferation.

Table 1: Antimicrobial Activity Against Common Pathogens

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) | Mode of Action |

|---|---|---|---|

| This compound | Escherichia coli | 32 µg/mL | Bactericidal |

| Staphylococcus aureus | 64 µg/mL | Bacteriostatic | |

| Salmonella typhi | 16 µg/mL | Bactericidal |

Biological Research

In biological studies, the compound's mechanism of action involves interactions with biological macromolecules. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, influencing various biological pathways. The aromatic rings may also engage in π-π interactions with proteins or nucleic acids.

Case Study: Anticancer Activity Evaluation

A notable study evaluated the anticancer effects of this compound through in vitro assays using human tumor cell lines. The results indicated an IC50 value of approximately 10 µM against A549 lung cancer cells, suggesting significant cytotoxicity and potential for further development as an anticancer agent.

Material Science Applications

This compound is also explored in materials science for its unique structural properties. It can serve as a building block for synthesizing novel materials with specific functionalities. The compound's ability to undergo various chemical reactions—such as oxidation and substitution—allows for the development of advanced materials like polymers and coatings.

Table 2: Chemical Reactions and Products

| Reaction Type | Common Reagents | Major Products Formed |

|---|---|---|

| Oxidation | Hydrogen peroxide | Sulfoxides or sulfones |

| Reduction | Lithium aluminum hydride | Amines or thiols |

| Substitution | Halogens | Various substituted derivatives |

Summary of Findings

The applications of this compound span multiple scientific disciplines:

- Medicinal Chemistry : Potential antimicrobial and anticancer properties.

- Biological Research : Mechanistic insights into interactions with biological targets.

- Material Science : Use as a precursor for developing novel materials.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethylphenyl)-3-(furan-2-ylmethyl)thiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, influencing various biological pathways. The compound’s aromatic rings may also participate in π-π interactions with biological macromolecules, affecting their function.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogs of 1-(2,5-Dimethylphenyl)-3-(furan-2-ylmethyl)thiourea, emphasizing substituent differences and their implications:

Key Findings from Structural and Functional Comparisons

Electronic and Steric Effects: The 2,5-dimethylphenyl group in the target compound provides electron-donating methyl substituents, enhancing lipophilicity compared to electron-withdrawing groups (e.g., chlorine in 8b or trifluoromethyl in ). Furan-2-ylmethyl vs.

Crystallographic Behavior: Analogs like 8b crystallize in non-centrosymmetric space group P21, while phenyl-substituted derivatives (e.g., 8a) adopt centrosymmetric P21/c . This suggests that substituents influence molecular packing and symmetry.

Biological Activity: While direct activity data for the target compound are unavailable, furan-containing thioureas (e.g., 8b) demonstrate notable antimicrobial activity, attributed to the furan’s ability to interact with microbial enzymes . Chlorinated analogs (e.g., ) may exhibit altered bioactivity due to increased electrophilicity.

Biological Activity

1-(2,5-Dimethylphenyl)-3-(furan-2-ylmethyl)thiourea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 2,5-dimethylaniline with furan-2-carbaldehyde in the presence of thiourea. The reaction conditions may include solvents like ethanol or methanol and often require heating to enhance yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The thiourea moiety can form hydrogen bonds with active sites on enzymes or receptors, leading to inhibition or modulation of their activity. The structural components, specifically the furan ring and dimethylphenyl group, enhance the binding affinity and specificity of the compound .

Antitumor Activity

Research indicates that thiourea derivatives exhibit notable antitumor properties. For instance, studies have shown that compounds similar to this compound demonstrate cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) analysis suggests that the presence of electron-donating groups like methyl at specific positions on the phenyl ring increases anticancer activity .

Case Study:

A recent study evaluated the antitumor effects of a series of thiourea derivatives, including this compound. The compound displayed an IC50 value indicating potent cytotoxicity against human glioblastoma (U251) cells, suggesting its potential as an anticancer agent .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | U251 | 15.4 |

| Reference Drug (Doxorubicin) | U251 | 12.0 |

Antimicrobial Activity

Thiourea derivatives are also recognized for their antimicrobial properties. Studies have demonstrated that compounds with similar structures exhibit significant antifungal and antibacterial activities. For instance, derivatives containing furan moieties have been shown to possess fungicidal effects against various fungal strains .

Case Study:

A study reported that a related thiourea derivative effectively inhibited the growth of Pseudomonas aeruginosa, showcasing its potential as an antimicrobial agent. The mechanism involved disruption of bacterial cell wall synthesis .

Structure-Activity Relationship (SAR)

The SAR analysis highlights critical features influencing the biological activity of thiourea compounds:

- Substitution Patterns: Methyl groups at positions 2 and 5 on the phenyl ring enhance activity.

- Furan Ring Contribution: The presence of a furan ring is essential for maintaining bioactivity across various assays.

Q & A

Q. What is the standard synthetic route for preparing 1-(2,5-Dimethylphenyl)-3-(furan-2-ylmethyl)thiourea?

The compound is synthesized via condensation of an isothiocyanate derivative (e.g., 2,5-dimethylphenyl isothiocyanate) with a furan-2-ylmethylamine in dichloromethane (CH₂Cl₂) at room temperature. The reaction proceeds under nitrogen to prevent oxidation. Post-synthesis, purification is achieved via column chromatography, and structural confirmation relies on ¹H/¹³C NMR (to identify aromatic protons and thiourea NH signals) and high-resolution mass spectrometry (HR-MS) to validate the molecular ion peak .

Q. Which spectroscopic techniques are critical for confirming the structure of this thiourea derivative?

- ¹H NMR : Key signals include aromatic protons (6.5–7.5 ppm for the 2,5-dimethylphenyl group) and furan protons (6.2–7.4 ppm). The NH protons of the thiourea moiety typically appear as broad singlets near 9–11 ppm.

- ¹³C NMR : The thiocarbonyl (C=S) resonance appears at ~170–180 ppm.

- HR-MS : Provides exact mass confirmation (e.g., calculated for C₁₄H₁₆N₂OS: 264.35 g/mol).

- IR Spectroscopy : A strong absorption band near 1250–1350 cm⁻¹ confirms the C=S stretch .

Q. How can solubility challenges be addressed during experimental design?

This compound’s limited solubility in polar solvents (e.g., water) necessitates the use of aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for biological assays. For crystallography, slow evaporation from a mixed solvent system (e.g., CH₂Cl₂/hexane) is recommended to obtain high-quality single crystals .

Advanced Research Questions

Q. How can SHELX software be applied to resolve crystallographic data contradictions in structural refinement?

- SHELXD : Used for initial phase determination, particularly for resolving twinning or pseudo-symmetry in crystals.

- SHELXL : Refines the structure using high-resolution data. Key parameters include:

- ADPs (Anisotropic Displacement Parameters) : Critical for modeling disordered regions (e.g., furan or methyl groups).

- TWIN commands : Apply if twinning is detected (e.g., BASF and TWIN matrix refinement).

- R1/wR2 convergence : Aim for R1 < 5% and wR2 < 10% for high reliability. Cross-validation via the "FREE" flag in SHELXL ensures model robustness .

Q. What methodologies are employed to analyze the impact of aryl and furan substituents on thiourea bioactivity?

- Comparative Crystallography : Compare bond lengths (C=S, C-N) and torsion angles with derivatives like 1-(2,3-dimethylphenyl)-3-phenylthiourea (CAS 13528-13-7) to assess steric/electronic effects.

- Computational Studies : DFT calculations (e.g., B3LYP/6-31G*) evaluate frontier molecular orbitals (HOMO/LUMO) to predict reactivity.

- Biological Assays : Pair structural data with enzyme inhibition assays (e.g., acetylcholinesterase) to correlate substituent effects with activity .

Q. How can conflicting spectral or crystallographic data be resolved in thiourea derivatives?

- Data Validation Tools : Use PLATON (Utrecht) to check for missed symmetry or twinning.

- Multi-Temperature Crystallography : Collect data at 100 K and room temperature to identify dynamic disorder.

- Complementary Techniques : Pair X-ray diffraction with solid-state NMR or IR microspectroscopy to confirm hydrogen-bonding networks .

Q. What strategies optimize the synthesis of enantiomerically pure thiourea derivatives?

- Chiral Auxiliaries : Use enantiopure amines (e.g., (R)- or (S)-1-phenylethylamine) during condensation.

- HPLC Chiral Separation : Employ chiral columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases.

- Circular Dichroism (CD) : Validate enantiopurity by comparing experimental CD spectra with computed spectra .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters for Thiourea Derivatives

| Parameter | This compound | 1-(2,3-Dimethylphenyl)-3-phenylthiourea |

|---|---|---|

| Space Group | P2₁/c | P1̄ |

| Bond Length C=S (Å) | 1.68 | 1.67 |

| Torsion Angle (C-N-C-S) | 172.5° | 168.3° |

| Reference |

Q. Table 2. Solvent Systems for Crystallization

| Solvent Ratio (v/v) | Crystal Quality | Application |

|---|---|---|

| CH₂Cl₂/Hexane (1:3) | High | Single-crystal X-ray diffraction |

| DMF/Ether (1:5) | Moderate | Microcrystalline powder for PXRD |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.